molecular formula C22H28FN3 B247601 1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine

1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine

Cat. No.: B247601
M. Wt: 353.5 g/mol
InChI Key: LBKHDUOMTXIYGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine, commonly known as FPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FPP belongs to the class of piperazine derivatives and has been found to exhibit a broad range of biological activities.

Mechanism of Action

The mechanism of action of FPP involves its interaction with various biological targets such as serotonin receptors, dopamine receptors, and adrenergic receptors. FPP acts as a potent antagonist of these receptors and modulates their activity. The exact mechanism of action of FPP is not fully understood, but it is believed to involve the modulation of various neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
FPP has been found to exhibit significant biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters such as serotonin, dopamine, and norepinephrine. FPP has also been found to exhibit antipsychotic, antidepressant, anxiolytic, and analgesic properties. In addition, FPP has been shown to exhibit a low affinity for various receptors such as histamine and muscarinic receptors, which reduces the potential for unwanted side effects.

Advantages and Limitations for Lab Experiments

FPP has several advantages for lab experiments. It exhibits a broad range of biological activities and has been found to be effective against various biological targets. FPP has also been found to exhibit a low affinity for various receptors, which reduces the potential for unwanted side effects. However, FPP has some limitations for lab experiments. It is a relatively new compound and its safety profile has not been fully established. Further studies are needed to determine the long-term safety of FPP and its potential for drug interactions.

Future Directions

There are several future directions for the study of FPP. One potential direction is the development of FPP derivatives with improved efficacy and safety profiles. Another potential direction is the study of FPP in combination with other drugs for the treatment of various neurological disorders. Further studies are also needed to determine the long-term safety of FPP and its potential for drug interactions. In addition, the development of new methods for the synthesis of FPP and its derivatives could lead to the discovery of new compounds with improved biological activities.

Synthesis Methods

The synthesis of FPP involves the reaction of 1-(3-Fluorobenzyl)piperidin-4-amine with 4-phenylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain a high yield of pure FPP. The chemical structure of FPP is confirmed using various spectroscopic techniques such as NMR, IR, and MS.

Scientific Research Applications

FPP has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant activity against various biological targets such as serotonin receptors, dopamine receptors, and adrenergic receptors. FPP has also been found to exhibit antipsychotic, antidepressant, anxiolytic, and analgesic properties. Due to its broad range of biological activities, FPP has been studied for its potential applications in the treatment of various neurological disorders such as schizophrenia, depression, anxiety, and chronic pain.

Properties

Molecular Formula

C22H28FN3

Molecular Weight

353.5 g/mol

IUPAC Name

1-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine

InChI

InChI=1S/C22H28FN3/c23-20-6-4-5-19(17-20)18-24-11-9-22(10-12-24)26-15-13-25(14-16-26)21-7-2-1-3-8-21/h1-8,17,22H,9-16,18H2

InChI Key

LBKHDUOMTXIYGA-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC(=CC=C4)F

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC(=CC=C4)F

Origin of Product

United States

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